molecular formula C8H8BrNO B3228162 2-Bromo-6-methylbenzamide CAS No. 1261776-64-0

2-Bromo-6-methylbenzamide

Katalognummer: B3228162
CAS-Nummer: 1261776-64-0
Molekulargewicht: 214.06 g/mol
InChI-Schlüssel: ZLXCSGCXYFWBET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-methylbenzamide is a chemical compound with the molecular formula C8H8BrNO. It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group attached to a phenyl group . The compound has a molecular weight of 214.059 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a methyl group, and a benzamide group . The InChI code for the compound is 1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) .

Wissenschaftliche Forschungsanwendungen

Neuroleptic Potential

2-Bromo-6-methylbenzamide has been studied in the context of potential neuroleptic agents. Research conducted by de Paulis et al. (1985) focused on the synthesis of substituted 6-methoxysalicylamides from 2,6-dimethoxybenzamides, which showed potent blocking of [3H]spiperone binding in vitro and inhibited the apomorphine syndrome in rats. This indicates the potential of such compounds, including this compound, in the development of new neuroleptic drugs (de Paulis et al., 1985).

GPR35 Agonist Development

Another significant application of this compound derivatives is in the development of GPR35 agonists. Thimm et al. (2013) reported the synthesis and labeling of a potent and selective GPR35 agonist derived from this compound. This research contributes to understanding GPR35, a protein-coupled receptor, which is significant in pharmacological studies (Thimm et al., 2013).

Role in Synthesis of Antipsychotic Agents

Norman et al. (1993) explored the synthesis of conformationally restricted derivatives of remoxipride, a compound structurally similar to this compound. These studies provide insights into the potential use of this compound in developing antipsychotic agents, especially in relation to dopamine D-2 receptor activity (Norman et al., 1993).

Safety and Hazards

The safety data sheet for 2-Bromo-6-methylbenzaldehyde, a similar compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name

2-bromo-6-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXCSGCXYFWBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-methylbenzamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-methylbenzamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.